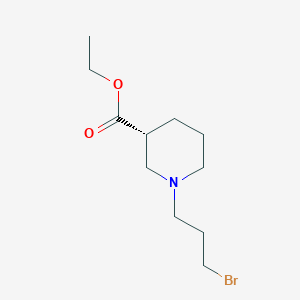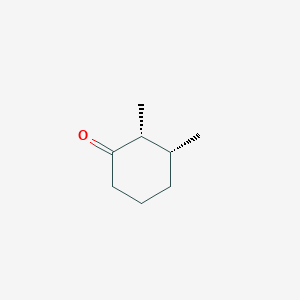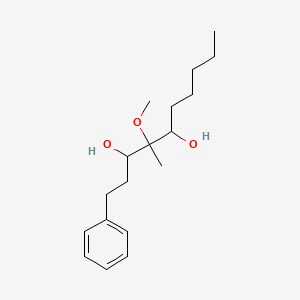![molecular formula C10H18O B12553969 [(1R,2S)-2-Cyclohexylcyclopropyl]methanol CAS No. 190004-99-0](/img/structure/B12553969.png)
[(1R,2S)-2-Cyclohexylcyclopropyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,2S)-2-Cyclohexylcyclopropyl]methanol is an organic compound characterized by a cyclopropyl ring substituted with a cyclohexyl group and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S)-2-Cyclohexylcyclopropyl]methanol typically involves the cyclopropanation of cyclohexyl-substituted alkenes followed by reduction. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to cyclopropanate the alkene. The resulting cyclopropane can then be reduced using lithium aluminum hydride (LiAlH4) to yield the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and reagents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
[(1R,2S)-2-Cyclohexylcyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be further reduced to form alkanes using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, Pd/C
Substitution: SOCl2, PBr3
Major Products Formed
Oxidation: Cyclohexylcyclopropyl ketone or aldehyde
Reduction: Cyclohexylcyclopropane
Substitution: Cyclohexylcyclopropyl halides
Scientific Research Applications
[(1R,2S)-2-Cyclohexylcyclopropyl]methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1R,2S)-2-Cyclohexylcyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclopropyl ring can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
[(1R,2S)-2-Cyclohexylcyclopropyl]methanol can be compared with other cyclopropyl-containing compounds, such as:
[(1R,2S)-2-Methylcyclopentanamine]: Similar in structure but with a cyclopentane ring instead of a cyclohexane ring.
[(1R,2S)-2-Phenylcyclopropyl]methanol: Contains a phenyl group instead of a cyclohexyl group.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
190004-99-0 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
[(1R,2S)-2-cyclohexylcyclopropyl]methanol |
InChI |
InChI=1S/C10H18O/c11-7-9-6-10(9)8-4-2-1-3-5-8/h8-11H,1-7H2/t9-,10-/m0/s1 |
InChI Key |
WJVGRPSPXGWTLJ-UWVGGRQHSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@@H]2C[C@H]2CO |
Canonical SMILES |
C1CCC(CC1)C2CC2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzamide, N-[(tetrahydro-5-oxo-2-furanyl)methyl]-](/img/structure/B12553895.png)

![N~1~,N~3~-Dibutyl-2-[2-(dodecyloxy)ethyl]-N~1~,N~3~-dimethylpropanediamide](/img/structure/B12553905.png)

![4-{2-Methyl-1-[4-(methylsulfanyl)phenyl]propan-2-yl}morpholine](/img/structure/B12553909.png)

![2-{[2-(Dimethylamino)ethyl]selanyl}ethan-1-ol](/img/structure/B12553920.png)
![[3-(4-Hydroxybutoxy)-3-oxopropyl]phenylphosphinic acid](/img/structure/B12553935.png)
![Propane, 2,2'-[1,2-ethynediylbis(telluro)]bis-](/img/structure/B12553942.png)
![1H-2-Benzopyran-1-one, 6,8-dimethoxy-3-[(phenylmethoxy)methyl]-](/img/structure/B12553961.png)
![4,4'-(Propane-1,3-diyl)bis[1-(propan-2-yl)pyridin-1-ium] diiodide](/img/structure/B12553971.png)

![4-[(E)-Benzylimino-methyl]-benzoic acid methyl ester](/img/structure/B12553980.png)
